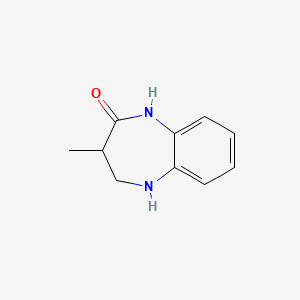

3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Vue d'ensemble

Description

Enantioselective Synthesis

The enantioselective synthesis of 4-substituted 4,5-dihydro-1H-[1,5]benzodiazepin-2(3H)-ones has been achieved through a chiral Lewis base-catalyzed hydrosilylation process. This method has proven to be highly efficient, yielding products with up to 99% yield and 98% enantioselectivity. The absolute configuration of one such product, 3n, was confirmed as S through X-ray crystallographic analysis, demonstrating the precision of this synthetic approach .

Multicomponent Synthesis

A five-component condensation reaction has been developed to synthesize 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides. This method utilizes benzene-1,2-diamine, Meldrum's acid, aldehydes, isocyanides, and water at room temperature, resulting in compounds with potential antibacterial activities. This synthesis represents a simple and efficient approach to creating a diverse array of benzodiazepine derivatives .

Novel One-Pot Synthesis

A novel one-pot synthesis has been reported for the creation of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This method does not require a catalyst or activation and is performed at ambient temperature, yielding high-quality products. These derivatives are structurally related to clinically used benzodiazepines and exhibit a broad spectrum of biological activities, including potential therapeutic applications for diabetes and diabetic nephropathy .

Crystal and Molecular Structure Analysis

The molecular structure of 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been elucidated using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system and features intermolecular hydrogen bonding and π-π interactions, contributing to its stability. Hirshfeld surface analysis and DFT calculations have been employed to quantify molecular interactions and explore the electronic properties of the compound, providing insights into its potential biological applications .

Pharmacological Activity of Derivatives

Derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one, including 4-N-alkylamino derivatives and their ammonium quaternary salts, have been synthesized and evaluated for psychotropic activity. Despite their lack of tranquilizing activity and high toxicity compared to classical benzodiazepines, these compounds have shown some pharmacological properties at high concentrations in vitro .

Novel Ring System Synthesis

A three-step synthesis has been described for a novel ring system, 5H-tetrazolo[5,1-c][1,4]benzodiazepines. This process involves the reaction of substituted benzyl azide and ethyl cyanoformate, leading to the formation of lactams, thiones, and amino analogs. These compounds represent a new class of benzodiazepine derivatives .

Molecular-Crystal Structure of a Benzodiazepine Antagonist

The molecular-crystal structure of 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, an antagonist of certain benzodiazepines, has been studied through x-ray diffraction. The analysis revealed that the molecules form cyclic dimers and that the substituent at the 5 position influences the pharmacological action of the compounds .

Pharmacological Properties of 3-Amino Derivatives

3-Amino-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives have been synthesized and their pharmacological properties studied. These compounds are known to produce various effects, including anxiolytic and anticonvulsant, and are being clinically tested for the treatment of obesity and anxiety. The synthesis of these derivatives involved reactions with diethylamine, 1,6-diaminohexane, or p-nitroaniline, and their structures were confirmed by IR spectroscopy and mass spectrometry .

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis and Spectral Characterization : 3-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives have been synthesized and characterized using various spectroscopic techniques like 1H- and 13C-NMR, IR, UV-Vis, and fluorescence spectroscopy. The influence of different organic solvents on their spectral properties has been investigated (Rekovič et al., 2019).

Crystal and Molecular Structure Studies : These derivatives have also been studied for their crystal and molecular structures using techniques such as single crystal X-ray diffraction. The structural studies include analysis of intermolecular interactions and molecular electrostatic potential maps (Naveen et al., 2019).

Biological Applications

- Anti-HIV-1 RT Activity : Some derivatives of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one have been studied for their potential anti-HIV-1 reverse transcriptase (RT) activity. These compounds have shown significant inhibition of the RT enzyme, suggesting potential therapeutic applications in HIV treatment (Chander et al., 2017).

Chemical Applications

Oxidation and Catalytic Studies : Research has been conducted on the metal ion-promoted oxidation of certain 1,5-benzodiazepine derivatives. This includes the study of catalytic behaviors of different metal ions, contributing to the understanding of reaction mechanisms in organic synthesis (Szeverényi & Simándi, 1989).

NMR Spectroscopy and Conformational Analysis : Detailed NMR spectroscopy and conformational analysis of substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives have been performed, providing insights into their molecular dynamics and preferred conformations (Malik et al., 1989).

Propriétés

IUPAC Name |

3-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-6-11-8-4-2-3-5-9(8)12-10(7)13/h2-5,7,11H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAVOLZYPAFSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389992 | |

| Record name | 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

CAS RN |

54028-76-1 | |

| Record name | 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)

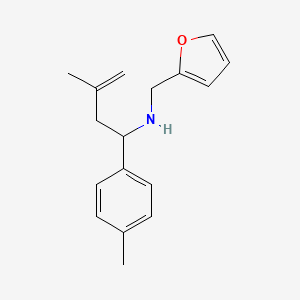

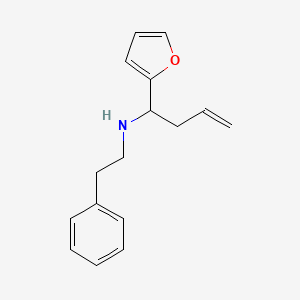

![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1306306.png)

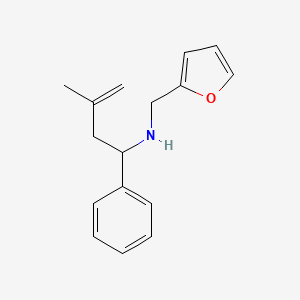

![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)